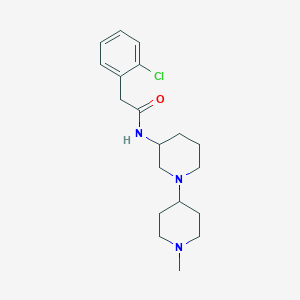![molecular formula C16H16ClNO3S2 B6107587 (3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107587.png)
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. CP-47,497 has been the subject of much scientific research due to its potential therapeutic applications and its use as a recreational drug.
Mecanismo De Acción
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological effects, including the release of neurotransmitters such as dopamine and serotonin. These effects are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. Additionally, this compound has been shown to have potent analgesic effects, which may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the physiological effects of CB1 receptor activation. However, due to its potent psychoactive effects, this compound must be used with caution in laboratory experiments. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its use in certain laboratory settings.
Direcciones Futuras
There are several future directions for research on (3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone. One area of interest is the potential therapeutic applications of this compound. Further research is needed to determine its potential efficacy in the treatment of various medical conditions, such as chronic pain and inflammation. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential impact on the central nervous system. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of this important compound.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its potency as a CB1 receptor agonist makes it a useful tool for studying the physiological effects of CB1 receptor activation. Further research is needed to determine its potential efficacy in the treatment of various medical conditions, and to better understand its biochemical and physiological effects.
Métodos De Síntesis
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry. The synthesis process is not only time-consuming but also requires a high degree of precision to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects and may be useful in the treatment of chronic pain. Additionally, this compound has been studied for its potential anti-inflammatory effects and may be useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(1-thiophen-3-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c17-14-5-1-3-12(9-14)16(19)13-4-2-7-18(10-13)23(20,21)15-6-8-22-11-15/h1,3,5-6,8-9,11,13H,2,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVUXHYGLFSDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CSC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6107506.png)
![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)


![4-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6107538.png)
![N-{2-[1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B6107545.png)
![2-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6107552.png)
![2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol](/img/structure/B6107557.png)
![2-{4-[(4-methyl-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B6107580.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)